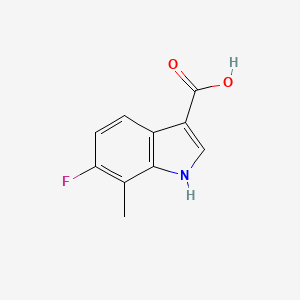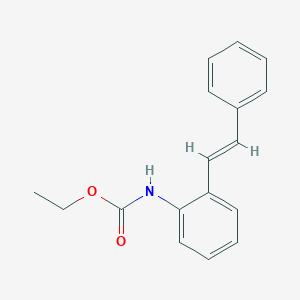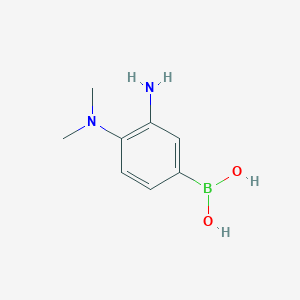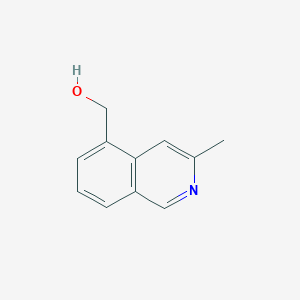
(3-Methylisoquinolin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylisoquinolin-5-yl)methanol: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by a methyl group at the 3-position and a methanol group at the 5-position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-methylisoquinoline with formaldehyde under acidic conditions to introduce the methanol group at the 5-position. Another method involves the reduction of 3-methylisoquinoline-5-carboxaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methylisoquinolin-5-yl)methanal.
Reduction: Reduction of the compound can yield (3-Methylisoquinolin-5-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: (3-Methylisoquinolin-5-yl)methanal
Reduction: (3-Methylisoquinolin-5-yl)methane
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methylisoquinolin-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Isoquinoline derivatives are known to exhibit a range of biological activities, making this compound a compound of interest in biological research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Isoquinoline derivatives have been investigated for their potential use in treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Methylisoquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
3-Methylisoquinoline: Lacks the methanol group at the 5-position.
5-Methylisoquinoline: Has a methyl group at the 5-position instead of the 3-position.
Isoquinoline: The parent compound without any methyl or methanol substitutions.
Uniqueness: (3-Methylisoquinolin-5-yl)methanol is unique due to the presence of both a methyl group at the 3-position and a methanol group at the 5-position. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(3-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-6,13H,7H2,1H3 |
InChI-Schlüssel |
BVBGJDGZEIAKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2CO)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




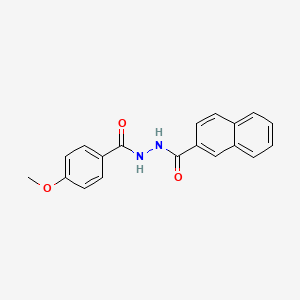

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
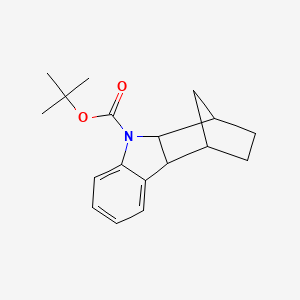
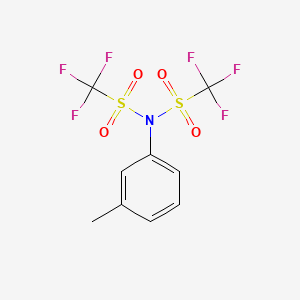
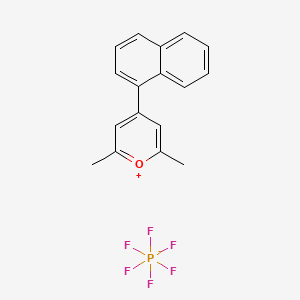


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
